molecular formula C8H9N5 B1612662 2-Methyl-5-(2H-tetrazol-5-YL)aniline CAS No. 954848-82-9

2-Methyl-5-(2H-tetrazol-5-YL)aniline

Cat. No. B1612662
CAS RN: 954848-82-9
M. Wt: 175.19 g/mol
InChI Key: IHCJPKKACAOHTO-UHFFFAOYSA-N
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Description

“2-Methyl-5-(2H-tetrazol-5-YL)aniline” is a chemical compound with the molecular formula C9H11N5 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(2H-tetrazol-5-YL)aniline” consists of a tetrazole ring attached to an aniline group . The tetrazole ring contains four nitrogen atoms and one carbon atom, while the aniline group contains a benzene ring with an attached amino group .


Physical And Chemical Properties Analysis

“2-Methyl-5-(2H-tetrazol-5-YL)aniline” is a solid at room temperature . It has a molecular weight of 189.22 .

Scientific Research Applications

Chemical Research

“2-Methyl-5-(2H-tetrazol-5-YL)aniline” is a unique chemical compound that is used in various chemical research . It is often used as a reagent in the synthesis of other complex compounds .

Antibacterial Applications

Tetrazole derivatives, such as “2-Methyl-5-(2H-tetrazol-5-YL)aniline”, have been found to exhibit antibacterial properties . They can be used in the development of new antibacterial agents .

Antifungal Applications

In addition to their antibacterial properties, tetrazole derivatives also show antifungal activities . This makes them valuable in the research and development of antifungal drugs .

Analgesic and Anti-inflammatory Properties

Tetrazoles are known for their analgesic (pain-relieving) and anti-inflammatory properties . “2-Methyl-5-(2H-tetrazol-5-YL)aniline” could potentially be used in the development of new analgesic and anti-inflammatory drugs .

Anticancer Applications

Some studies have shown that certain tetrazole derivatives have anticancer properties . “2-Methyl-5-(2H-tetrazol-5-YL)aniline” could be used in the research of new anticancer drugs .

Anti-Tuberculosis (TB) Applications

“2-Methyl-5-(2H-tetrazol-5-YL)aniline” and its derivatives have been studied for their anti-TB activities . They could potentially be used in the development of new treatments for tuberculosis .

Use in Photography

Tetrazoles have applications in photography due to their light-sensitive properties . “2-Methyl-5-(2H-tetrazol-5-YL)aniline” could potentially be used in the development of new photographic materials .

Use as Growth Hormones

Tetrazoles can also be used as growth hormones . “2-Methyl-5-(2H-tetrazol-5-YL)aniline” could potentially be used in agricultural research to promote plant growth .

Mechanism of Action

Target of Action

It’s known that the compound forms hydrogen bonds with amino acids in the active pockets of certain proteins

Mode of Action

The mode of action of 2-Methyl-5-(2H-tetrazol-5-YL)aniline involves forming hydrogen bonds with amino acids in the active pockets of its targets . This interaction could potentially alter the function of the target protein, leading to changes in cellular processes. The exact nature of these changes would depend on the specific target involved .

Result of Action

Some synthesized compounds related to it have shown cytotoxic activity against the a549 cell line . This suggests that 2-Methyl-5-(2H-tetrazol-5-YL)aniline might have potential applications in cancer therapy, but more research is needed to confirm this.

properties

IUPAC Name

2-methyl-5-(2H-tetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-5-2-3-6(4-7(5)9)8-10-12-13-11-8/h2-4H,9H2,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCJPKKACAOHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589900
Record name 2-Methyl-5-(2H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

954848-82-9
Record name 2-Methyl-5-(2H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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